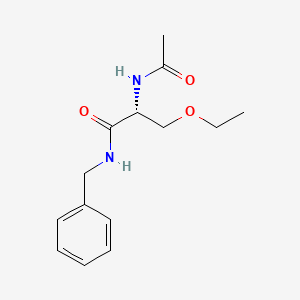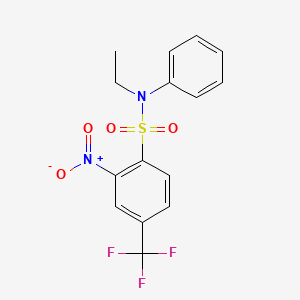
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C9H14N2S2 This compound is characterized by the presence of two amino groups, a methyl group, and two methanethiol groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol typically involves the reaction of 2,4-diamino-6-methylphenol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-Diamino-6-methylphenol} + \text{Methanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: This compound has similar structural features but lacks the methanethiol groups.
6-Methyl-2,4-diamino-1,3,5-triazine: Another related compound with a triazine ring instead of a phenylene ring.
Uniqueness
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is unique due to the presence of both amino and methanethiol groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with various biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
929563-69-9 |
|---|---|
Fórmula molecular |
C9H14N2S2 |
Peso molecular |
214.4 g/mol |
Nombre IUPAC |
[2,4-diamino-6-methyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-8(10)7(4-13)9(11)6(5)3-12/h2,12-13H,3-4,10-11H2,1H3 |
Clave InChI |
JZDVMGPQYGFBIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CS)N)CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)


![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)






![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
